molecular formula C6H9ClN2O3 B2983341 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 2137560-12-2

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B2983341
CAS No.: 2137560-12-2
M. Wt: 192.6
InChI Key: OVUFWLZFWCUZPW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group and a carboxylic acid moiety

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . The precautionary statements associated with this compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazole derivatives, including “1-(2-Hydroxyethyl)pyrazole-4-carboxylic acid;hydrochloride”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the carboxylic acid to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to alcohols under appropriate conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield pyrazole-4-carboxylic acid, while reduction of the carboxylic acid can produce pyrazole-4-methanol.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar in structure but contains a piperazine ring instead of a pyrazole ring.

    1-(2-Hydroxyethyl)imidazole: Contains an imidazole ring, offering different electronic properties and reactivity.

    1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c9-2-1-8-4-5(3-7-8)6(10)11;/h3-4,9H,1-2H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUFWLZFWCUZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137560-12-2
Record name 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
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